4-Bromo-2-chloro-6-(trifluoromethyl)aniline

描述

Molecular Geometry and Substituent Positioning

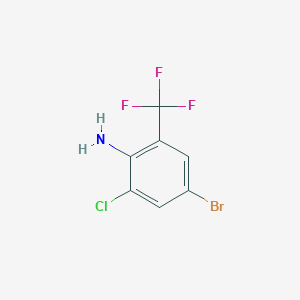

The molecular structure of 4-bromo-2-chloro-6-(trifluoromethyl)aniline (C₇H₄BrClF₃N) consists of a benzene ring substituted at positions 1 (amino group), 2 (chlorine), 4 (bromine), and 6 (trifluoromethyl) (Figure 1). The planar aromatic system adopts a distorted geometry due to steric and electronic interactions between substituents.

Key structural features :

- Amino group (position 1) : The –NH₂ group occupies the para position relative to bromine (position 4) and meta to chlorine (position 2).

- Halogen substituents : Chlorine (σₘ = +0.37) and bromine (σₘ = +0.39) exert strong electron-withdrawing inductive effects.

- Trifluoromethyl group (position 6) : The –CF₃ group adopts a trigonal pyramidal geometry, with C–F bond lengths of ~1.33 Å. Its electron-withdrawing character (σₚ = +0.54) creates a localized electron-deficient region at the ortho and para positions.

Table 1: Substituent Positions and Hammett Constants

| Position | Substituent | σₘ (meta) | σₚ (para) |

|---|---|---|---|

| 1 | –NH₂ | –0.16 | –0.66 |

| 2 | –Cl | +0.37 | +0.23 |

| 4 | –Br | +0.39 | +0.23 |

| 6 | –CF₃ | +0.43 | +0.54 |

The combined electronic effects result in a net deactivation of the aromatic ring, reducing electrophilic substitution reactivity at the meta and para positions relative to –NH₂.

属性

IUPAC Name |

4-bromo-2-chloro-6-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClF3N/c8-3-1-4(7(10,11)12)6(13)5(9)2-3/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAOGWONUOUYZFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)N)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584668 | |

| Record name | 4-Bromo-2-chloro-6-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870703-71-2 | |

| Record name | 4-Bromo-2-chloro-6-(trifluoromethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=870703-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-chloro-6-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-chloro-6-(trifluoromethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-chloro-6-(trifluoromethyl)aniline typically involves multi-step reactions. One common method includes the following steps:

Nitration: The starting material, such as 2-chloro-4-nitroaniline, undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amine group using reducing agents like iron powder or tin chloride.

Bromination: The amine group is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom.

Trifluoromethylation: Finally, the trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.

化学反应分析

Types of Reactions

4-Bromo-2-chloro-6-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the bromine, chlorine, and trifluoromethyl groups.

Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents

生物活性

4-Bromo-2-chloro-6-(trifluoromethyl)aniline is a halogenated aniline compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

- Chemical Formula : C₇H₄BrClF₃N

- Molecular Weight : 250.14 g/mol

- Boiling Point : 72 °C (0.2 mmHg)

- Melting Point : 29–32 °C

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of halogen substituents in its structure enhances its lipophilicity and may influence its binding affinity to target proteins.

Target Interactions

- Enzyme Inhibition : The compound has been shown to inhibit certain metabolic enzymes, which can alter metabolic pathways and cellular functions.

- Receptor Modulation : It may interact with receptors involved in cell signaling pathways, potentially leading to changes in gene expression and cellular responses.

Biological Activity Overview

The compound exhibits a range of biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound has cytotoxic effects against various cancer cell lines. Its mechanism may involve apoptosis induction through modulation of p53 pathways and caspase activation.

- Antimicrobial Effects : The compound has demonstrated antibacterial and antifungal properties, making it a candidate for further investigation in infectious disease treatment.

Anticancer Studies

A study investigating the cytotoxic effects of this compound on human cancer cell lines reported IC₅₀ values indicative of significant antiproliferative activity. The compound was found to induce apoptosis in MCF-7 breast cancer cells, with flow cytometry revealing increased levels of apoptotic markers such as cleaved caspase-3.

| Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|

| MCF-7 | 0.76 | Apoptosis induction |

| U-937 | 1.47 | Cell cycle arrest |

| HeLa | 1.20 | Increased p53 expression |

Antimicrobial Studies

In vitro assays demonstrated that the compound exhibited antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Pharmacokinetics

The pharmacokinetic profile suggests that the compound may have favorable absorption characteristics due to its relatively low molecular weight and lipophilic nature. However, further studies are necessary to fully elucidate its bioavailability and metabolic pathways.

科学研究应用

Pharmaceutical Applications

4-Bromo-2-chloro-6-(trifluoromethyl)aniline serves as a crucial building block in drug synthesis. Its halogenated structure allows for significant biological interactions, making it valuable in developing various pharmaceutical compounds.

Mechanism of Action Studies

Understanding the interactions of this compound with biological molecules can elucidate its mechanism of action. Such studies are essential for optimizing its use in therapeutic applications and assessing safety profiles.

Material Science Applications

The unique combination of halogen groups in this compound may enhance its utility in material science, particularly in developing specialized polymers and coatings. The trifluoromethyl group can impart desirable properties such as increased hydrophobicity and thermal stability.

Case Studies and Research Findings

While comprehensive case studies specifically focusing on this compound are scarce, existing literature highlights its potential as an intermediate in larger synthetic pathways. Investigations into its reactivity and interactions with various substrates continue to be an area of interest for researchers aiming to develop new therapeutic agents.

相似化合物的比较

Comparison with Structurally Similar Compounds

Positional Isomers and Halogen Variations

2-Bromo-6-chloro-4-(trifluoromethyl)aniline (CAS: 109919-26-8):

This positional isomer shares the same molecular formula (C₇H₄BrClF₃N ) and weight (274.47 g/mol) but differs in substituent positions: Br at position 2, Cl at position 6, and CF₃ at position 3. The altered substitution pattern impacts its electronic properties and reactivity in cross-coupling reactions .- 2-Chloro-5-(trifluoromethyl)aniline (CAS: Not explicitly listed): A simpler analog lacking the bromo substituent. Its reduced steric and electronic effects make it less reactive in Suzuki-Miyaura couplings compared to the target compound .

Functional Group Replacements

- 4-Bromo-2-nitro-6-(trifluoromethyl)aniline (CAS: 157026-18-1): Replaces the amino group (-NH₂) with a nitro (-NO₂) group. The nitro substituent increases oxidative stability but reduces nucleophilicity, limiting its utility in amination reactions .

- 2-Bromo-4-(methylthio)-6-(trifluoromethyl)aniline (Synthesis intermediate in ): Substitutes chloro with a methylthio (-SCH₃) group.

Complex Substituents and Derivatives

2-Bromo-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-6-(trifluoromethyl)benzenamine (CAS: 1207314-86-0):

Features a bulkier perfluoroalkyl substituent (C₈H₄BrF₁₀N ). The increased fluorine content enhances hydrophobicity and metabolic stability, relevant for agrochemical applications .4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide (EP 3 532 474 B1):

A benzamide derivative incorporating the target compound’s bromo and chloro groups. The amide linkage and stereochemistry influence its biological activity, as seen in patent literature for antifungal agents .

Comparative Data Table

常见问题

Q. What synthetic methodologies are commonly employed for preparing 4-Bromo-2-chloro-6-(trifluoromethyl)aniline?

A key approach involves bromination using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in ethyl acetate under controlled temperature (20–25°C) to achieve regioselective substitution . Alternative routes include palladium-catalyzed cross-coupling reactions, such as the use of tetrakis(triphenylphosphine)palladium(0) in N,N-dimethylformamide at 80°C, followed by reverse-phase chromatography for purification .

Q. How can the purity and structural integrity of this compound be validated experimentally?

High-performance liquid chromatography (HPLC) with retention time analysis (e.g., 0.81 minutes under specific conditions) and H-NMR spectroscopy are critical for confirming purity and structural consistency . Reverse-phase column chromatography with acetonitrile-water gradients further ensures isolation of the target compound .

Q. What are the recommended storage conditions to maintain stability?

Store the compound as a powder at -20°C for long-term stability (up to 3 years) or at 4°C for shorter periods (2 years). Solutions should be aliquoted, stored at -80°C (6 months), and subjected to minimal freeze-thaw cycles to prevent degradation .

Advanced Research Questions

Q. How can density functional theory (DFT) be optimized to study the electronic properties of this compound?

Hybrid functionals incorporating exact exchange terms (e.g., Becke’s 1993 functional) improve accuracy in predicting thermochemical properties, such as ionization potentials and electron affinities, due to better asymptotic behavior . For correlation-energy calculations, the Colle-Salvetti formula adapted to local kinetic-energy density provides reliable results within ~2–5% error margins .

Q. What strategies resolve contradictions between experimental spectroscopic data and computational predictions?

Cross-validation using multiple techniques (e.g., H-NMR, IR, and X-ray crystallography) paired with DFT-optimized geometries can reconcile discrepancies. For instance, vibrational frequency calculations from DFT models should align with experimental IR peaks; deviations may indicate incomplete basis sets or solvent effects .

Q. How do substituents (Br, Cl, CF3_33) influence the compound’s reactivity in electrophilic aromatic substitution (EAS)?

The electron-withdrawing trifluoromethyl (-CF) and chloro (-Cl) groups deactivate the aromatic ring, directing incoming electrophiles to the para position relative to the amino (-NH) group. Bromine (-Br) further modulates reactivity by altering charge distribution, which can be quantified via Hammett substituent constants (σ for -CF ≈ 0.43) .

Q. What crystallographic challenges arise in determining this compound’s structure, and how are they addressed?

High-resolution X-ray diffraction data refined using SHELXL can resolve twinning or disorder issues. The SHELX system’s robustness in handling small-molecule crystallography ensures accurate atomic displacement parameters, even for heavy atoms like bromine .

Methodological Tables

Table 1: Key Spectroscopic and Computational Parameters

Table 2: Substituent Effects on Basicity and Reactivity

| Substituent | σ (Hammett Constant) | Basicity (pK) Trend | EAS Directing Effect |

|---|---|---|---|

| -CF | 0.43 (meta) | Strongly deactivating | meta/para |

| -Cl | 0.37 (meta) | Moderately deactivating | ortho/para |

| -NH | -0.66 (para) | Activating | ortho/para |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。